N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

NOS Inhibition Benzothiazole Substituent Effects

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 946277-03-8, molecular formula C18H16N2O3S, MW 340.40 g/mol) is a synthetic small molecule featuring a 4,5-dimethylbenzothiazole core linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine moiety. This compound belongs to a class of heterocyclic amides under investigation as inhibitors of nitric oxide synthase (NOS) and lysine-specific demethylase 1 (LSD1), with the benzodioxine-2-carboxamide scaffold recognized as a privileged structure for epigenetic targets.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 946277-03-8
Cat. No. B2531694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS946277-03-8
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3)C
InChIInChI=1S/C18H16N2O3S/c1-10-7-8-15-16(11(10)2)19-18(24-15)20-17(21)14-9-22-12-5-3-4-6-13(12)23-14/h3-8,14H,9H2,1-2H3,(H,19,20,21)
InChIKeyNQGKWPYTSJVPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 946277-03-8): A Dual-Heterocycle Scaffold for Epigenetic and Inflammatory Target Profiling


N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 946277-03-8, molecular formula C18H16N2O3S, MW 340.40 g/mol) is a synthetic small molecule featuring a 4,5-dimethylbenzothiazole core linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine moiety. This compound belongs to a class of heterocyclic amides under investigation as inhibitors of nitric oxide synthase (NOS) and lysine-specific demethylase 1 (LSD1), with the benzodioxine-2-carboxamide scaffold recognized as a privileged structure for epigenetic targets [1].

Why N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Replaced by Generic Analogs


Benzothiazole-benzodioxine carboxamides exhibit steep structure-activity relationships where subtle substituent changes on the benzothiazole core dramatically alter target engagement and selectivity profiles. The 4,5-dimethyl pattern in the target compound provides a unique combination of electron-donating and steric effects that influence both the pKa of the benzothiazole nitrogen and the dihedral angle between the two ring systems, directly impacting binding pocket complementarity [1]. In the NOS inhibitor series, the carboxamide linkage position (2-position of benzodioxine vs. alternative regioisomers) is a critical determinant of potency, and generic substitution without this exact connectivity leads to significant loss of inhibitory activity .

Quantitative Differentiation Evidence: N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide vs. Closest Analogs


NOS Inhibitory Activity: 4,5-Dimethylbenzothiazole vs. Alternative Substituents

In the NOS inhibitor patent series (US-8618286-B2), benzothiazole-2-carboxamide derivatives with 4,5-dimethyl substitution on the benzothiazole core are explicitly covered as active compounds. While specific IC50 values for the target compound are not publicly disclosed in the patent, the structure falls within the generic Formula I claims that demonstrated NOS inhibitory activity. The 4,5-dimethyl pattern provides a distinct electron-donating profile (Hammett σmeta ~ -0.17 for methyl) compared to electron-withdrawing analogs such as 6-fluoro (σmeta ~ +0.34) or 4-chloro (σmeta ~ +0.37) benzothiazole-2-carboxamide derivatives, which are expected to alter both target binding affinity and selectivity against MAO isoforms that share the FAD-binding domain with LSD1 [1].

NOS Inhibition Benzothiazole Substituent Effects

Physicochemical Differentiation: Calculated logP and Aqueous Solubility Profile

The target compound exhibits a calculated logP of 2.761 (ZINC15), which places it in a moderately lipophilic range distinct from close analogs. For comparison, the 4-chloro analog (N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, CAS 681167-02-2) is expected to have a higher logP (~3.1) due to the chlorine atom, while the 6-sulfamoyl analog (CAS not specified) is substantially more hydrophilic (estimated logP ~1.2) due to the polar sulfonamide group. This intermediate lipophilicity of the target compound may confer favorable cell permeability while avoiding excessive plasma protein binding that limits free fraction for cellular target engagement [1].

logP Solubility Drug-likeness Physicochemical Properties

Structural Topology: 2-Carboxamide Regioisomer vs. 6-Carboxamide in Benzodioxine Series

The target compound features the carboxamide linkage at the 2-position of the 2,3-dihydro-1,4-benzodioxine ring, which is a critical determinant of biological activity. Patent data (US-8618286-B2) indicates that benzodioxine-2-carboxamide regioisomers are active as NOS inhibitors, while the corresponding 6-carboxamide analogs (e.g., N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide) have not been reported to possess the same target profile in the NOS series. The 2-position attachment places the benzothiazole ring in a different spatial orientation relative to the benzodioxine oxygen atoms, which can affect hydrogen bonding with conserved active-site residues .

Regiochemistry Benzodioxine Structure-Activity Relationship Carboxamide Position

ChEMBL Activity Status: A Clean-Slate Tool Compound for De Novo Target Profiling

According to the ZINC15 database, this compound has no known biological activity reported in ChEMBL 20 and has not been described in any publications, unlike several structurally related benzothiazole-2-carboxamide derivatives that have reported activities against LSD1 (IC50 = 10,000 nM for CHEMBL3402055), MAO-A (IC50 = 100,000 nM), and MAO-B (IC50 range varies). This absence of prior art provides a unique advantage: the compound can serve as a clean-slate chemical probe for novel target identification without confounding pre-existing activity annotations that complicate data interpretation for more extensively characterized analogs [1][2].

ChEMBL Novel Chemotype Target Profiling Chemical Probe

Optimal Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


De Novo NOS Inhibitor Screening and Lead Optimization

Based on the patent coverage in US-8618286-B2 (Benzoxazines, benzothiazines, and related compounds having NOS inhibitory activity), this compound is a direct candidate for nitric oxide synthase inhibition screening. The 4,5-dimethyl substitution pattern and 2-carboxamide regiochemistry align with the active pharmacophore defined in the patent claims . Procurement of this compound is indicated for laboratories establishing NOS inhibitor screening cascades or conducting structure-activity relationship (SAR) studies around the benzodioxine-2-carboxamide scaffold, where the clean ChEMBL annotation ensures no confounding pre-existing activity data [1].

LSD1/MAO Selectivity Profiling in Epigenetic Drug Discovery

The structural homology between LSD1 and MAO isoforms (both FAD-dependent amine oxidases) necessitates careful selectivity profiling of any benzothiazole-containing epigenetic probe. The electron-rich 4,5-dimethylbenzothiazole core of this compound (Hammett σmeta ~ -0.14) provides a differentiated electronic profile compared to electron-deficient analogs that may preferentially bind MAO over LSD1 . This compound is well-suited for use as a reference compound in counter-screening panels designed to assess LSD1 vs. MAO-A/MAO-B selectivity, leveraging its intermediate logP (2.761) for consistent cellular exposure [1].

Chemical Biology Tool for Benzodioxine-Benzothiazole Scaffold Exploration

With zero prior biological annotations in ChEMBL 20 and no published literature, this compound represents an ideal chemical biology starting point for phenotype-based screening or affinity-based proteomics (e.g., chemical proteomics, photoaffinity labeling) where background activity must be minimized . Its dual-heterocycle architecture—combining a benzodioxine oxygen-rich scaffold with a 4,5-dimethylbenzothiazole—offers multiple derivatization handles for linker attachment (e.g., via the carboxamide nitrogen or aryl positions), enabling probe development without disrupting the core pharmacophore defined in the NOS inhibitor patent series [1].

Structure-Based Drug Design: FAD-Dependent Enzyme Docking Studies

The compound's defined stereoelectronic properties (logP 2.761, MW 340.40, TPSA calculable from the benzodioxine-2-carboxamide scaffold) make it suitable for computational docking studies against FAD-dependent enzyme crystal structures (LSD1, MAO-A, MAO-B, NOS isoforms) . The 4,5-dimethyl substitution provides a unique steric footprint in the benzothiazole-binding subpocket that can be compared with 4-chloro, 6-fluoro, or unsubstituted analogs to map key hydrophobic interactions in the active site, guiding the rational design of more potent and selective inhibitors [1].

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.